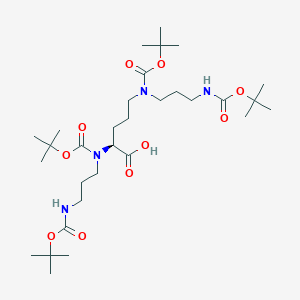

tetra-Boc-spermine-5-carboxylic acid

Description

Overview of Polyamine Functions in Biological Systems

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for life, found in nearly all eukaryotic and prokaryotic cells. frontiersin.orgnih.gov At physiological pH, their amino groups are protonated, allowing them to interact with negatively charged macromolecules like DNA, RNA, and proteins. mdpi.com This interaction is fundamental to their diverse biological roles, which include the regulation of cell growth, proliferation, differentiation, and apoptosis. frontiersin.orgnih.govbiosynth.com

Polyamines are deeply involved in crucial cellular processes:

Nucleic Acid Stability and Synthesis: They bind to DNA and RNA, stabilizing their structures and playing a role in DNA replication, transcription, and translation. frontiersin.orgnih.gov

Gene Expression: By interacting with nucleic acids and proteins, polyamines can modulate gene expression. nih.govnih.gov

Cell Signaling: They participate in various signal transduction pathways within the cell. frontiersin.org

Ion Channel Modulation: Polyamines can regulate the function of ion channels, which are critical for intercellular communication. nih.govresearchgate.net

Post-translational Modification: A key function is the synthesis of hypusine, an unusual amino acid derived from spermidine, which is essential for the function of the eukaryotic translation initiation factor 5A (eIF5A). frontiersin.orgnih.gov

The intracellular concentration of polyamines is tightly regulated through a balance of biosynthesis, catabolism, and transport. nih.gov Dysregulation of these levels is associated with various pathological conditions, including cancer, where elevated polyamine levels are observed to sustain rapid cell proliferation. nih.govmdpi.com Conversely, a decline in polyamine levels is linked to aging. nih.gov

Importance of Synthetic Polyamine Analogs and Conjugates in Chemical Biology and Medicinal Chemistry Research

The critical role of polyamines in cell proliferation has made their metabolic pathway a significant target for therapeutic intervention, particularly in oncology. nih.govresearchgate.net This has spurred the development of a vast array of synthetic polyamine analogs and conjugates designed to interfere with polyamine metabolism or to exploit the polyamine transport system (PTS), which is often upregulated in cancer cells. nih.govwikipedia.orgacs.org

Synthetic polyamine analogs are designed with several strategic goals:

Antineoplastic Agents: Many analogs are developed to inhibit tumor growth. nih.govnih.gov They can downregulate the biosynthesis of natural polyamines, induce the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), and cannot substitute for the natural polyamines in supporting cell growth, leading to cytostasis or cytotoxicity. nih.gov

Research Tools: These analogs are invaluable for studying the intricate functions of natural polyamines and the enzymes involved in their metabolism. researchgate.netnih.gov

Drug Delivery Vehicles: The high activity of the PTS in rapidly proliferating cells is exploited to deliver cytotoxic drugs. acs.org By conjugating a drug to a polyamine, it can be selectively targeted to and transported into cancer cells, potentially increasing efficacy and reducing systemic toxicity. mdpi.comacs.org Successful examples include conjugates with agents like chlorambucil, acridine, and camptothecin. acs.org

The structural modification of the polyamine backbone allows for the fine-tuning of biological activity, offering a versatile platform for drug discovery and chemical biology research. nih.govnih.gov

Contextualizing tetra-Boc-spermine-5-carboxylic acid within Advanced Polyamine Chemical Research

This compound is a highly specialized and valuable derivative of the natural polyamine spermine. chemimpex.com Its unique structure is characterized by two key modifications: the protection of all four amino groups with tert-butyloxycarbonyl (Boc) groups and the presence of a carboxylic acid functional group. chemimpex.com

Chemical and Physical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 119798-08-2 | chemimpex.comamerigoscientific.com |

| Molecular Formula | C31H58N4O10 | chemimpex.comamerigoscientific.com |

| Molecular Weight | 646.81 g/mol | amerigoscientific.com |

| Appearance | White to Off-White Solid | chemicalbook.com |

| Purity | ≥ 97% | chemimpex.comamericanchemicalsuppliers.com |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | chemicalbook.com |

The Boc protecting groups are crucial for its utility. They enhance the compound's stability and solubility in organic solvents, preventing unwanted side reactions of the highly reactive amino groups during synthesis. chemimpex.com These groups can be readily removed under acidic conditions when the free amines are required for subsequent reactions. broadpharm.comacs.org

The carboxylic acid moiety provides a reactive handle for conjugation. researchgate.net This functional group allows for the covalent attachment of this compound to other molecules, such as proteins, antibodies, or drug molecules, through standard amide bond formation chemistries. chemimpex.comnih.gov

Role in Research and Synthesis

This compound is not intended for direct therapeutic use but serves as a critical intermediate and building block in the synthesis of more complex molecules. chemimpex.com Its primary applications in advanced research include:

Bioconjugation Linker: It acts as a versatile linker molecule. chemimpex.com Researchers can attach it to biomolecules to create sophisticated constructs for targeted drug delivery or diagnostic imaging. chemimpex.com

Gene Delivery Systems: The polyamine backbone is effective in formulating non-viral vectors for gene delivery. chemimpex.comamericanchemicalsuppliers.com this compound is used in the synthesis of cationic lipids and polymers that can complex with negatively charged nucleic acids (like siRNA and plasmid DNA) and facilitate their entry into cells. chemicalbook.comamericanchemicalsuppliers.comrsc.org The Boc-protected form allows for controlled synthesis, and subsequent deprotection yields the polycationic structure necessary for nucleic acid binding. broadpharm.com

Synthesis of Novel Polyamine Analogs: It is a key starting material for creating novel polyamine-based therapeutics and probes with tailored properties for specific biological investigations. chemimpex.com The carboxylic acid allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships. chemimpex.com

In essence, this compound provides chemists with a stable, versatile, and precisely functionalized spermine scaffold, facilitating the construction of advanced molecular architectures for applications in medicinal chemistry, drug delivery, and gene therapy. chemimpex.comchemicalbook.com

Structure

2D Structure

Properties

CAS No. |

119798-08-2 |

|---|---|

Molecular Formula |

C31H57N4O10- |

Molecular Weight |

645.8 g/mol |

IUPAC Name |

(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoate |

InChI |

InChI=1S/C31H58N4O10/c1-28(2,3)42-24(38)32-17-14-20-34(26(40)44-30(7,8)9)19-13-16-22(23(36)37)35(27(41)45-31(10,11)12)21-15-18-33-25(39)43-29(4,5)6/h22H,13-21H2,1-12H3,(H,32,38)(H,33,39)(H,36,37)/p-1/t22-/m0/s1 |

InChI Key |

HSPKBBVFWXCYJN-QFIPXVFZSA-M |

SMILES |

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCN(CCC[C@@H](C(=O)[O-])N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)[O-])N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Tetra Boc Spermine 5 Carboxylic Acid

Strategic Approaches to the Synthesis of tetra-Boc-spermine-5-carboxylic acid

The synthesis of complex molecules like this compound requires meticulous planning, focusing on the selection of appropriate starting materials and the sequence of chemical reactions to assemble the final structure efficiently.

The construction of this compound originates from the strategic combination of a polyamine component and an amino acid backbone. The primary starting materials are typically spermine (B22157) and a suitably protected amino acid, such as L-ornithine.

Spermine serves as the source of the linear tetra-amine chain. However, due to the high reactivity of its four amino groups (two primary, two secondary), it is rarely used without protection in multi-step syntheses. A more controlled approach involves the stepwise construction of the polyamine chain using smaller, mono- or di-protected building blocks like N-Boc-1,3-diaminopropane or N-Boc-3-bromopropylamine.

The carboxylic acid moiety is generally introduced via an amino acid. L-ornithine is a common precursor, providing the chiral center and the carboxylic acid group. The synthesis often involves building the polyamine side chains onto the α- and δ-amino groups of the ornithine core. Key precursor compounds are summarized in the table below.

Table 1: Key Precursor Compounds

| Compound Name | Role in Synthesis |

|---|---|

| Spermine | Source of the tetra-amine backbone |

| L-Ornithine | Provides the chiral center and carboxylic acid group |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Reagent for introducing Boc protecting groups jk-sci.com |

| 3-Bromo-1-propanol | Building block for extending the polyamine chain nih.gov |

| 2-Nitrobenzenesulfonyl chloride | Reagent for introducing the Nosyl (Ns) protecting group nih.gov |

The formation of the target compound involves a sequence of protection, alkylation, and deprotection steps. A common synthetic route begins with a differentially protected amino acid, such as an L-ornithine derivative where the carboxylic acid is protected as an ester (e.g., allyl ester) and the α-amino group carries a stable protecting group like Fmoc or Dde. nih.gov

The synthesis proceeds through the following key stages:

Nosylation: The free amino groups of the ornithine derivative are protected with 2-nitrobenzenesulfonyl (Ns) groups. The Ns group is stable under various conditions but can be removed selectively, making it orthogonal to the Boc group. nih.gov

Chain Elongation (Alkylation): The core structure is built out by alkylating the Ns-protected amines. This is often achieved using a C3 building block like 3-bromo-1-propanol, which is subsequently converted to an alkyl iodide to facilitate nucleophilic substitution. nih.gov This process is repeated to construct the full polyamine side chains.

Boc Protection: Once the polyamine skeleton is assembled, the secondary amines are protected with Boc groups using di-tert-butyl dicarbonate (Boc₂O). nih.gov

Selective Deprotection and Final Carboxylic Acid Liberation: The protecting groups on the carboxylic acid (e.g., allyl ester) and the α-amino group are removed. The final step involves the protection of the newly freed α-amino group with a Boc group, resulting in the desired this compound. nih.gov

Protecting Group Strategies in Polyamine Synthesis Relevant to this compound

The successful synthesis and derivatization of polyamines are critically dependent on the strategic use of protecting groups to differentiate between multiple reactive amino functionalities.

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. jk-sci.comquora.com Its popularity stems from several advantageous properties:

Stability: The Boc group is stable to a wide range of basic and nucleophilic conditions, allowing for reactions to be carried out on other parts of the molecule without affecting the protected amine. quora.com

Ease of Introduction: It is readily introduced by treating an amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base. jk-sci.com

Acid Lability: The Boc group is easily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.com The byproducts of this deprotection are volatile (isobutene and carbon dioxide), which simplifies purification. quora.com

Increased Lipophilicity: The bulky tert-butyl group increases the lipophilicity of the polyamine, which can improve its solubility in organic solvents and simplify purification by extraction and chromatography. quora.com

Orthogonality is a key principle in protecting group strategy, referring to the ability to remove one type of protecting group in the presence of another. In the context of polyamine synthesis, Boc groups are often used alongside other protecting groups like benzyloxycarbonyl (Cbz) or 2-nitrobenzenesulfonyl (Ns). nih.govbzchemicals.com For instance, a Cbz group is stable to the acidic conditions used to remove Boc groups but can be cleaved by catalytic hydrogenolysis, a condition under which Boc groups are stable. bzchemicals.com This orthogonality allows chemists to selectively unmask specific amino groups for further modification. mdpi.com

Table 2: Comparison of Orthogonal Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., TFA) jk-sci.com |

| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate | Catalytic Hydrogenolysis (H₂/Pd) bzchemicals.com |

| 2-Nitrobenzenesulfonyl | Ns | 2-Nitrobenzenesulfonyl chloride | Thiolates (e.g., thiophenol) nih.gov |

Controlling the site of reaction on a polyamine like spermine, which has two primary and two secondary amines, is a significant synthetic challenge. nih.gov Regioselective protection aims to block certain amines while leaving others available for reaction.

One effective strategy involves the temporary protection of the more reactive primary amines. For example, treating spermine with one equivalent of ethyl trifluoroacetate (B77799) selectively forms a mono-trifluoroacetamide at one of the primary amino groups. acs.org The remaining three amino groups can then be protected with a more robust group like Boc. Subsequent hydrolysis of the trifluoroacetyl group with a mild base liberates the primary amine for further functionalization. nih.govmdpi.comacs.org

Another elegant method uses Schiff base formation. Spermine can react with a stoichiometric amount of 2-hydroxybenzaldehyde to form a Schiff base at one terminal amino group. nih.gov The other amino groups are then protected with Boc groups. Finally, the Schiff base is cleaved using methoxyamine, yielding a tri-Boc-protected spermine with a single free primary amine, ready for further modification. nih.gov

Selective deprotection can also be achieved. For instance, using ZnBr₂ in dichloromethane can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jk-sci.com These methodologies provide chemists with the tools to create precisely substituted polyamine derivatives.

Derivatization Reactions of this compound

This compound is a valuable intermediate primarily because its carboxylic acid group serves as a versatile handle for further chemical modifications. americanchemicalsuppliers.com This functionality allows the polyamine scaffold to be conjugated to a wide variety of other molecules.

The most common derivatization reaction is amide bond formation . The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction is typically facilitated by coupling reagents developed for peptide synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or PyBrop. nih.govthermofisher.com This approach is used to attach the polyamine to peptides, fluorescent labels, or lipid structures to create molecules for specific applications, such as gene delivery. mdpi.comamericanchemicalsuppliers.com

Other potential derivatization reactions include:

Esterification: Reaction with an alcohol under acidic conditions can convert the carboxylic acid into an ester.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to an Aliphatic Amine: The carboxylic acid can be activated and reacted with a half-protected diamine, followed by deprotection, to extend the molecule with another amine functionality. thermofisher.com

These derivatization reactions enable the synthesis of a diverse library of complex polyamine conjugates, leveraging the unique properties of the spermine backbone for applications in medicinal chemistry and materials science. mdpi.com

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups, most commonly amides and esters. The presence of the bulky, electron-rich Boc groups on the nearby nitrogen atoms does not significantly hinder these transformations, which typically proceed under standard conditions.

Amide Bond Formation: The most common functionalization is the formation of an amide bond through coupling with a primary or secondary amine. This reaction requires the activation of the carboxylic acid. A variety of modern coupling reagents are effective for this purpose, minimizing side reactions and ensuring high yields. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), efficiently generate an active ester intermediate that readily reacts with the amine. nih.govpeptide.com Alternatively, carbodiimide (B86325) reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole), can be employed to facilitate the coupling. luxembourg-bio.com

Esterification: The carboxylic acid can also be converted to an ester by reaction with an alcohol. The Fischer esterification, which involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. masterorganicchemistry.commasterorganicchemistry.com However, given the acid-lability of the Boc protecting groups, this method is often avoided. Milder, non-acidic conditions are preferred. For instance, activation with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of DMAP (4-Dimethylaminopyridine) can facilitate esterification. researchgate.net Steglich esterification, using DCC and a catalytic amount of DMAP, is another suitable method that avoids harsh acidic conditions.

| Transformation | Reagents | Base (if applicable) | Solvent | Typical Conditions |

| Amide Coupling | HATU / Amine | DIPEA | DMF | Room Temperature, 1-6 h |

| Amide Coupling | EDC / HOBt / Amine | N/A | DMF / DCM | Room Temperature, 2-12 h |

| Esterification | Alcohol / DCC / DMAP | N/A | DCM | Room Temperature, 4-18 h |

| Esterification | Alcohol / (Boc)₂O | DMAP (catalytic) | Acetonitrile | 45°C, 12-20 h |

Subsequent Amine Functionalization Post-Deprotection

A key feature of using this compound in multi-step synthesis is the ability to remove the four Boc protecting groups to liberate the primary and secondary amines of the spermine backbone for further reactions.

Boc-Group Deprotection: The Boc group is specifically designed to be stable to a wide range of chemical conditions but readily cleaved under strong acidic conditions. acsgcipr.org The standard and most effective method for removing all four Boc groups simultaneously is treatment with neat trifluoroacetic acid (TFA) or a concentrated solution of TFA in a solvent like dichloromethane (DCM). acsgcipr.orgcommonorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate spontaneously decarboxylates (loses CO₂) to yield the free amine as its protonated salt (e.g., tetra-trifluoroacetate salt). commonorganicchemistry.com

Amine Functionalization: Once deprotected, the resulting polyammonium salt can be neutralized and subjected to various functionalization reactions.

Acylation: The free primary and secondary amines can be acylated using acid chlorides or activated acids (using the same coupling reagents as in section 2.3.1) to form amides. This is a common strategy to attach various moieties to the polyamine scaffold. nih.gov

Alkylation: The amines can also be N-alkylated using alkyl halides. nih.gov However, this reaction can be difficult to control, often leading to mixtures of mono-, di-, and poly-alkylated products, including the formation of quaternary ammonium (B1175870) salts. nih.gov More controlled methods like reductive amination or the Fukuyama-Mitsunobu reaction are often employed for more selective alkylation.

| Reaction Stage | Reagents | Solvent | Key Transformation |

| Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) or neat | Cleavage of 4 Boc groups to yield free amines (as TFA salts) |

| Deprotection | HCl (4M solution) | Dioxane | Cleavage of Boc groups to yield free amines (as HCl salts) |

| Acylation | Acyl Chloride / Base (e.g., Triethylamine) | DCM / THF | Formation of amide bonds at the liberated amine sites |

| Alkylation | Alkyl Halide / Base (e.g., K₂CO₃) | Acetonitrile / DMF | Formation of C-N bonds at the liberated amine sites |

Solid-Phase Synthesis Approaches Incorporating Polyamine Scaffolds

The structure of this compound is well-suited for solid-phase synthesis (SPS), a technique that allows for the efficient construction of compound libraries by building molecules on an insoluble polymer support. core.ac.uk

The general strategy involves immobilizing the polyamine building block onto a solid support (resin) via its carboxylic acid handle. researchgate.net This leaves the protected amine groups available for subsequent modification after the solid-phase synthesis is complete or for selective deprotection and on-resin functionalization.

Resin Attachment: The first step is the covalent attachment of the molecule to a suitable resin. For linking a carboxylic acid, common choices include resins with hydroxyl or amino functional groups.

Wang Resin: This resin has a p-alkoxybenzyl alcohol linker. The carboxylic acid can be attached via an ester bond using standard esterification conditions, such as activation with DCC and a catalyst like DMAP, or by using pre-activated amino acid derivatives. combichemistry.com The resulting ester linkage is sensitive to strong acids, allowing for cleavage of the final product from the resin using TFA, which simultaneously removes the Boc groups. combichemistry.com

Merrifield Resin: This resin is a chloromethylated polystyrene. The carboxylic acid is typically converted to its cesium salt and then reacted with the resin's chloromethyl groups to form a benzyl ester linkage. combichemistry.com This linkage is more robust and requires harsher cleavage conditions, such as treatment with hydrogen fluoride (B91410) (HF).

Rink Amide Resin: If the desired final product is a C-terminal amide, a resin like Rink Amide can be used. The carboxylic acid of the polyamine scaffold is coupled to the resin's free amine using standard amide bond formation protocols (e.g., HATU/DIPEA or DIC/HOBt). sigmaaldrich.com

Once the tetra-Boc-spermine scaffold is anchored to the solid support, a variety of synthetic steps can be performed. The key advantage of SPS is that excess reagents and byproducts are easily removed by simple filtration and washing of the resin, greatly simplifying the purification process. core.ac.uk This methodology is particularly powerful for creating libraries of complex polyamine conjugates for screening in drug discovery and other applications. mdpi.comnih.gov

| Resin Type | Linker Functional Group | Attachment Chemistry | Cleavage Condition |

| Wang Resin | Hydroxyl (-OH) | Esterification (e.g., DCC/DMAP) | Strong Acid (e.g., TFA) |

| Merrifield Resin | Chloromethyl (-CH₂Cl) | Nucleophilic Substitution (Cesium Salt method) | Strong Acid (e.g., HF) |

| Rink Amide Resin | Amine (-NH₂) | Amide Coupling (e.g., HATU/DIPEA) | Strong Acid (e.g., TFA) |

Tetra Boc Spermine 5 Carboxylic Acid As a Versatile Building Block in Molecular Design

Synthesis of Advanced Polyamine Analogs and Congeners

The unique structure of tetra-Boc-spermine-5-carboxylic acid, with its protected amine functionalities and a single reactive carboxylic acid, allows for the precise and controlled synthesis of advanced polyamine analogs. This enables researchers to systematically modify the core spermine (B22157) structure to investigate structure-activity relationships and develop novel compounds with tailored biological properties. chemimpex.com

Design Principles for Modified Spermine Structures

The modification of spermine's structure is guided by several key design principles aimed at modulating its biological activity. Polyamines like spermine are positively charged at physiological pH and are known to interact with negatively charged macromolecules such as DNA. The geometrical arrangement of these positive charges significantly influences their ability to induce DNA compaction. mdpi.com Altering the structure, for instance by creating linear versus branched isomers, can change the potency of this interaction. mdpi.com

Another critical design principle involves adjusting the hydrophobicity of the polyamine analog. By attaching hydrophobic groups, such as fatty acid chains or aromatic residues, to the spermine backbone, researchers can enhance the molecule's ability to interact with and penetrate lipid membranes. This is a key consideration in the design of synthetic mimics of host-defense cationic peptides (HDCPs) and for improving the cellular uptake of these analogs. In the design of spermine-based peptidomimetics, for example, the strategic placement of tryptophan residues and various N-terminal tags like decanoic or linoleic acid is used to systematically vary hydrophobicity and study its effect on antibacterial activity.

Furthermore, the molecular weight and the ratio of hydrophobic to hydrophilic components are crucial factors, particularly in the development of polyamine-based polymers for gene delivery. nih.govacs.org The goal is to create structures that can efficiently encapsulate nucleic acids, facilitate endosomal escape, and have low toxicity. nih.gov The ability to control these parameters through precise synthesis allows for the optimization of polyamine analogs for specific therapeutic or research applications.

Integration into Diverse Polyamine Architectures

The carboxylic acid functionality of this compound serves as a key anchor point for integrating the protected spermine unit into a wide array of molecular architectures. This allows for the construction of both simple and complex polyamine structures with high precision.

One common application is the synthesis of long, linear polyamine amides. In this approach, the carboxylic acid group is activated and then coupled with the primary amine of another protected polyamine unit. This process can be used to create homo- or heterodimeric structures. For instance, a tri-Boc protected polyamine can be reacted with succinic anhydride to form a succinic amide half-acid, which is then coupled to another polyamine. acs.orgacs.org After the desired backbone is assembled, the Boc protecting groups are removed, typically using an acid like trifluoroacetic acid (TFA), to yield the final, functional polyamine analog. acs.orgacs.org

This building block is also instrumental in creating branched architectures. By using a core molecule with multiple reactive sites, several tetra-Boc-spermine units can be attached, leading to complex, multi-armed structures. The Boc protection strategy is essential for ensuring that coupling occurs only at the desired carboxylic acid position, preventing unwanted side reactions at the nitrogen centers. nih.gov This controlled, stepwise approach has been utilized to create sophisticated molecules, including lipid-DNA complexes with high transfection efficiency, demonstrating the compound's utility in building functional supramolecular assemblies.

Conjugation Chemistry and Bioconjugation Applications

The carboxylic acid group of this compound is a versatile functional handle that enables its covalent attachment to a wide range of molecules, including drugs, biomolecules, and surfaces. This has led to its extensive use in conjugation chemistry, particularly for applications in targeted drug delivery and the creation of complex molecular systems.

Development of Polyamine-Drug Conjugates for Targeted Delivery Research

The polyamine transport system (PTS) is often upregulated in cancer cells, making it an attractive target for delivering cytotoxic agents selectively to tumors. By conjugating anti-cancer drugs to polyamine analogs, it is possible to hijack this transport system to increase drug accumulation in malignant cells.

The synthesis of such conjugates often involves the regioselective protection of the polyamine, which is where this compound becomes invaluable. Its free carboxylic acid group allows for direct coupling to drugs containing amine or hydroxyl functionalities, while the Boc groups protect the nitrogens. For example, research has shown the synthesis of conjugates where molecules like the photosensitizer Chlorin e6 are coupled to selectively protected spermine derivatives. nih.gov The process typically involves activating the carboxylic acid and reacting it with the drug, followed by deprotection of the polyamine backbone to yield the final, biologically active conjugate. nih.gov This strategy allows for the creation of novel compounds designed to exploit specific biological pathways for targeted therapy research.

| Conjugate Type | Example Payload | Coupling Strategy | Potential Application |

| Photosensitizer Conjugate | Chlorin e6 | Amide bond formation | Photodynamic Therapy |

| Naphthoquinone Conjugate | Naphthoquinone-carboxylic acid | Amide bond formation via solid-phase synthesis | Antitumor Research |

| Hydroxycinnamic Acid Conjugate | Coumaroyl chloride | Amide bond formation | Antifungal Research |

This table contains illustrative examples of conjugation strategies involving polyamines.

Bioconjugation with Biomolecules and Surfaces (e.g., Proteins, Antibodies)

The ability to attach spermine units to larger biomolecules has opened up new avenues in diagnostics and therapeutics. The positive charges of the spermine moiety can be used to modulate the properties of the target biomolecule, such as its interaction with nucleic acids or its cellular uptake.

A prominent example is the creation of spermine-oligonucleotide conjugates, often referred to as Zip Nucleic Acids (ZNA®). genelink.com In this application, a spermine phosphoramidite derivative is used to attach one or more spermine units to the 5' or 3' end of an oligonucleotide during solid-phase synthesis. genelink.com The cationic spermine tail is thought to scan for the target nucleic acid sequence and then stabilize the resulting duplex by reducing electrostatic repulsion between the negatively charged phosphate (B84403) backbones. genelink.com This leads to a significant increase in binding affinity (Tm), which is beneficial for applications like PCR, miRNA detection, and SNP discrimination. genelink.com

While direct conjugation to proteins and antibodies is less commonly detailed specifically with this compound, the principle remains the same. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on the surface of a protein, allowing the polyamine to be tethered to these larger structures for various research purposes.

Utility as a Linker in Complex Molecular Assemblies

Beyond direct conjugation to a single payload, this compound is a valuable component for constructing more complex, multi-component systems where it acts as a defined chemical linker. Its defined length and chemical properties allow for the precise spacing and orientation of different molecular entities.

This is particularly relevant in the field of gene delivery, where multi-component cationic lipids are designed. These lipids often consist of a hydrophobic domain (for membrane interaction), a cationic headgroup (for nucleic acid binding), and a linker connecting them. The spermine moiety can serve as the cationic headgroup, and derivatives like this compound provide the means to connect it to the lipid tail. For example, it has been used in the synthesis of lipid-DNA complexes designed for high transfection efficiency.

Development of Functionalized Polymeric and Dendritic Scaffolds

The strategic design of polymers and dendrimers with tailored properties is crucial for their application in areas such as drug and gene delivery. nih.govnih.govacs.org this compound serves as a valuable precursor in the synthesis of these complex macromolecules due to its combination of a polycationic spermine core, which can be unmasked from its Boc-protected form, and a carboxylic acid handle for conjugation.

Integration into Polymer Chemistry for Tailored Biomedical Properties

The incorporation of this compound into polymer chains allows for the development of materials with customized biomedical properties. The carboxylic acid group provides a convenient point of attachment to polymer backbones or monomers, enabling the introduction of the polyamine moiety. After deprotection of the Boc groups, the resulting free amines can impart a cationic character to the polymer. This positive charge is instrumental for applications such as gene delivery, where the polymer can electrostatically interact with and condense negatively charged nucleic acids like DNA and RNA into nanoparticles suitable for cellular uptake. nih.gov

The synthesis of such functionalized polymers can be achieved through various polymerization techniques. For instance, the carboxylic acid group of this compound can be activated and reacted with hydroxyl or amine functionalities on a pre-existing polymer, a process known as polymer functionalization. Alternatively, it can be incorporated as a functional monomer in a polymerization reaction. The resulting polymers, bearing protected spermine side chains, can be deprotected to expose the polyamine's cationic charges, which are crucial for their function in biomedical applications.

Creation of Dendritic Glycopolymers and Related Functionalized Polymers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov Their unique architecture makes them ideal candidates for various biomedical applications, including as carriers for drugs and genes. creative-biolabs.com The synthesis of dendrimers can be carried out through divergent or convergent approaches, where successive layers of branching units are added to a central core or pre-synthesized dendritic wedges are attached to a core, respectively. nih.gov

This compound can be utilized in the synthesis of functionalized dendrimers. For example, it can be coupled to the surface of a dendrimer, such as a poly(amidoamine) (PAMAM) dendrimer, to introduce a protected polyamine functionality. researchgate.net Subsequent deprotection of the Boc groups would yield a dendrimer with a highly cationic surface, enhancing its ability to bind and deliver nucleic acids.

Furthermore, the carboxylic acid group can serve as a focal point for the divergent synthesis of a dendron. By repeatedly reacting the terminal groups with monomers that introduce both branching and new terminal functionalities, a dendritic wedge can be constructed with the tetra-Boc-spermine unit at its core. These dendrons can then be attached to other molecules or surfaces.

The creation of dendritic glycopolymers, which are dendrimers decorated with carbohydrate moieties, is another area where this building block can be applied. The carboxylic acid can be used to link the spermine derivative to a sugar molecule, and this conjugate can then be incorporated into a dendritic structure. Dendritic glycopolymers are of interest for their potential to interact with specific cell surface receptors, enabling targeted drug delivery.

Applications in Oligonucleotide and Nucleic Acid Chemistry

The ability of polyamines to interact with and stabilize nucleic acids is well-documented. nih.gov this compound provides a convenient tool for the site-specific introduction of a polyamine moiety into synthetic oligonucleotides, thereby enhancing their therapeutic potential.

Design of Polyamine-Functionalized Oligonucleotides for Enhanced Binding Affinity

Oligonucleotides, short single-stranded DNA or RNA molecules, have therapeutic applications as antisense agents, siRNAs, and aptamers. Their efficacy often depends on their ability to bind with high affinity and specificity to their target nucleic acid or protein. nih.gov Covalent attachment of polyamines, such as spermine, to oligonucleotides can significantly enhance their binding affinity for complementary DNA and RNA strands. nih.gov

The carboxylic acid of this compound can be readily coupled to an amino-linker-modified oligonucleotide. researchgate.net Following the deprotection of the Boc groups, the resulting polyamine-oligonucleotide conjugate exhibits improved hybridization properties. The cationic nature of the spermine moiety at physiological pH reduces the electrostatic repulsion between the negatively charged phosphate backbones of the oligonucleotide and its target strand, thereby stabilizing the resulting duplex. nih.gov This increased stability is reflected in a higher melting temperature (Tm) of the duplex.

The table below illustrates the effect of polyamine conjugation on the thermal stability of DNA duplexes, showing a general trend of increased melting temperature with the presence of polyamines.

| Oligonucleotide Modification | Duplex Type | Melting Temperature (Tm) in °C | Change in Tm (°C) |

| Unmodified | Perfect Match | 55.0 | N/A |

| Spermine Conjugate | Perfect Match | 65.0 | +10.0 |

| Spermidine (B129725) Conjugate | Perfect Match | 62.0 | +7.0 |

| Unmodified | Single Mismatch | 48.0 | N/A |

| Spermine Conjugate | Single Mismatch | 56.0 | +8.0 |

This table presents illustrative data based on typical findings for polyamine-oligonucleotide conjugates and may not represent data from a single specific study.

Contribution to Nucleic Acid Transfer Reactions and Stability

The stability of nucleic acid-based therapeutics in a biological environment is a critical factor for their successful application. tcichemicals.com Oligonucleotides are susceptible to degradation by nucleases present in the bloodstream and within cells. The conjugation of polyamines can confer a degree of protection against enzymatic degradation, thereby increasing the in vivo half-life of the oligonucleotide.

In addition to enhancing stability, polyamine-functionalized oligonucleotides can facilitate the transfer of nucleic acids across cell membranes. nih.gov The cationic nature of the spermine moiety can promote interaction with the negatively charged cell surface, potentially aiding in cellular uptake. This is particularly relevant for antisense and siRNA therapies, which require the oligonucleotide to enter the cell to exert its effect.

Furthermore, the ability of polyamines to condense nucleic acids is a key principle in the design of non-viral gene delivery vectors. nih.gov Polymers and dendrimers functionalized with spermine, derived from precursors like this compound, can form compact complexes with plasmid DNA or mRNA. These complexes, often in the nanoparticle size range, can protect the nucleic acid cargo from degradation and facilitate its delivery into target cells. nih.govuni-muenchen.de The "proton sponge" effect, where the polyamines buffer the acidic environment of endosomes, can lead to endosomal rupture and the release of the nucleic acid into the cytoplasm, which is a crucial step for successful gene expression or silencing. tandfonline.com

Applications in Advanced Biomedical Research and Chemical Biology Excluding Clinical Trials

Research into Polyamine-Based Therapeutics

Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in diseases like cancer. This has made the polyamine pathway a key target for therapeutic intervention. Tetra-Boc-spermine-5-carboxylic acid serves as a foundational component in the synthesis of polyamine analogs designed to exploit these pathways for therapeutic benefit.

Spermine (B22157) and its analogs are known to interact with various cellular components, including nucleic acids and proteins, thereby modulating a range of cellular functions. The synthesis of specific spermine derivatives, enabled by precursors like this compound, allows researchers to probe these interactions with greater precision. By creating analogs with altered charge distribution or steric properties, investigators can study the structural requirements for binding to DNA and RNA, and the subsequent effects on gene expression and protein synthesis. These synthetic polyamines are instrumental in dissecting the complex roles of natural polyamines in cell cycle progression, apoptosis, and various signaling cascades.

Cancer cells often exhibit upregulated polyamine transport systems (PTS) to meet their high demand for these essential molecules. This feature presents a unique opportunity for targeted drug delivery. Researchers are utilizing this compound to synthesize polyamine conjugates that can be recognized and actively imported by the PTS in cancer cells.

The general strategy involves attaching a cytotoxic agent or an imaging probe to the spermine backbone. The Boc-protected intermediate allows for regioselective attachment of these moieties. Once the conjugate is assembled, the Boc groups are removed to yield the final active compound. This approach aims to increase the intracellular concentration of the therapeutic payload specifically in cancer cells, thereby enhancing efficacy and reducing off-target toxicity. The binding affinity of these synthetic polyamine analogs to the PTS is a critical factor in their design and is extensively studied to optimize their selective uptake.

| Research Focus | Key Findings |

| Cellular Uptake Mechanism | Polyamine analogs are actively transported into cancer cells via the overexpressed polyamine transport system. |

| Drug Conjugation | Cytotoxic drugs and imaging agents can be conjugated to the polyamine backbone for targeted delivery. |

| Enhanced Efficacy | Increased intracellular concentration of the therapeutic agent in cancer cells leads to improved antitumor activity in preclinical models. |

| Reduced Toxicity | Targeted delivery minimizes exposure of healthy tissues to the cytotoxic payload, potentially reducing side effects. |

The essential role of polyamines in the proliferation of pathogenic microorganisms, including bacteria and malaria-causing parasites like Plasmodium falciparum, has made them attractive targets for antimicrobial drug development. Synthetic polyamine analogs are being investigated for their ability to disrupt polyamine homeostasis in these pathogens.

This compound is a valuable precursor for creating libraries of polyamine derivatives to be screened for antimicrobial and antimalarial activity. By modifying the spermine structure, researchers can design molecules that may inhibit key enzymes in the pathogen's polyamine biosynthesis pathway or interfere with the functions of their natural polyamines. For instance, the introduction of hydrophobic or bulky substituents can lead to compounds with potent activity against various microbial strains, including drug-resistant ones. The development of lysine-spermine conjugates, for example, has shown promise in neutralizing bacterial lipopolysaccharides, which are key components of the outer membrane of Gram-negative bacteria and play a crucial role in sepsis.

Non-Viral Gene Delivery System Research

The development of safe and effective methods for delivering genetic material into cells is a cornerstone of gene therapy. Non-viral vectors are being extensively explored as a safer alternative to viral vectors. Cationic polymers and lipids are prominent among non-viral vectors due to their ability to complex with negatively charged nucleic acids.

This compound is a key building block in the synthesis of novel cationic lipids and polymers for gene delivery. The polyamine structure of spermine provides the cationic charges necessary for electrostatic interaction with DNA and RNA. The Boc-protected intermediate allows for the controlled synthesis of complex macromolecules with well-defined structures.

For example, the carboxylic acid group can be used to anchor the spermine moiety to a lipid backbone or to incorporate it into a polymer chain. The Boc groups protect the amino functions during these synthetic steps. Subsequent deprotection unmasks the primary and secondary amines, rendering the vector cationic and capable of binding nucleic acids. These spermine-based vectors are designed to be biodegradable and biocompatible, addressing some of the safety concerns associated with other non-viral vectors like high molecular weight polyethylenimine (PEI).

The ability of spermine-based vectors to condense DNA or RNA into compact nanoparticles, often referred to as polyplexes or lipoplexes, is crucial for protecting the genetic material from degradation and facilitating its entry into cells. The structure of the polyamine vector, which can be precisely controlled using starting materials like this compound, significantly influences the characteristics of these nanoparticles.

Researchers are investigating how modifications to the spermine backbone affect the size, charge, and stability of the nucleic acid complexes. These studies are essential for optimizing the delivery efficiency of the vectors. The ultimate goal is to design vectors that not only efficiently condense their genetic cargo but also facilitate its release into the cytoplasm and subsequent entry into the nucleus for gene expression. The inherent biocompatibility of spermine makes its derivatives particularly attractive for these applications.

| Vector Component | Role in Gene Delivery |

| Spermine Backbone | Provides cationic charges for electrostatic interaction with nucleic acids. |

| Lipid or Polymer Moiety | Forms the structural basis of the delivery vehicle (liposome or polymer nanoparticle). |

| Boc Protecting Groups | Enable controlled synthesis and modification of the vector components. |

| Carboxylic Acid Group | Allows for covalent attachment to other molecular structures. |

Investigations into DNA/RNA Interactions

The interaction of polyamines with nucleic acids is fundamental to many cellular processes. The protected and derivatizable nature of this compound makes it an ideal starting point for creating sophisticated molecular tools to dissect these interactions with high specificity.

Polyamines, such as spermine and spermidine (B129725), are positively charged cations that can interact with the negatively charged phosphate (B84403) backbone of DNA and RNA. These interactions are crucial for the condensation and organization of genomic DNA. nih.gov While direct studies using this compound are not the focus, the derivatives synthesized from it are instrumental in elucidating the binding mechanisms.

The carboxylic acid group on the this compound scaffold provides a versatile point for attaching various functionalities, such as fluorescent probes or cross-linking agents. Once deprotected, these modified spermine analogues allow researchers to map the binding sites and understand the conformational changes in nucleic acids upon polyamine binding. Research using derivatives of spermine has shown that these molecules primarily target the phosphate backbone of B-DNA, leading to its compaction without significantly altering its native structure. nih.gov Furthermore, while the primary interaction is electrostatic with the phosphates, there is evidence of secondary interactions in the major groove of DNA, particularly at guanine (B1146940) N7 and thymine (B56734) C5H3 sites. nih.gov The ability to synthesize specific derivatives from this compound is key to probing these nuanced interactions.

The condensation of DNA by polyamines is a critical aspect of chromatin formation and, consequently, gene regulation. Alterations in chromatin structure can impact the accessibility of genes to the transcriptional machinery. nih.gov By creating specific spermine derivatives from this compound, researchers can investigate how modifications to the polyamine structure affect chromatin compaction and gene expression.

For instance, attaching bulky groups or molecules that can intercalate into DNA to the spermine backbone, via the carboxylic acid handle, can lead to analogues that modulate chromatin structure in predictable ways. These synthetic polyamines can be introduced into cellular models to study their effects on the transcription of specific genes. Such studies have contributed to the understanding that changes in chromatin structure are directly linked to the rate of gene transcription. nih.gov The precise control over the molecular structure offered by starting with this compound is essential for drawing clear structure-activity relationships in these complex biological models.

Enzyme Inhibition Studies

The metabolic pathways of polyamines are attractive targets for drug development, especially in the context of infectious diseases. This compound is a valuable precursor for the synthesis of inhibitors targeting enzymes involved in polyamine metabolism.

Trypanothione (B104310) reductase (TR) is an enzyme unique to trypanosomes and leishmania, parasites responsible for several diseases. nih.gov This enzyme is vital for the parasites' antioxidant defense system, making it a prime target for drug development. nih.govplos.org The development of inhibitors for TR often involves the synthesis of spermine and spermidine derivatives. nih.govnih.gov

This compound provides a platform for the synthesis of these inhibitors. The carboxylic acid can be used to couple various aromatic and heterocyclic moieties to the spermine scaffold. After deprotection of the Boc groups, these derivatives can be tested for their ability to inhibit TR. Studies have shown that certain spermine derivatives can act as potent competitive inhibitors of TR. nih.gov For example, derivatives containing 2-amino diphenylsulfide substituents have demonstrated significant inhibitory effects on Trypanosoma cruzi trypanothione reductase. nih.gov

Table 1: Examples of Spermine Derivatives as Trypanothione Reductase Inhibitors

| Derivative | Target Organism | Inhibition Constant (Ki) | Reference |

| N4,N8-bis(3-phenylpropyl)spermine | T. cruzi | 3.5 µM | nih.gov |

| N4,N8-bis(2-naphthylmethyl)spermine | T. cruzi | 5.5 µM | nih.gov |

| Spermine derivative with 2-amino diphenylsulfide | T. cruzi | 0.4 µM | nih.gov |

This table is for illustrative purposes and the compounds listed are derivatives of spermine, highlighting the type of molecules that can be synthesized from precursors like this compound.

The ability to systematically modify the spermine structure using this compound as a starting material is crucial for developing structure-activity relationships (SARs) and optimizing the potency and selectivity of these enzyme inhibitors. nih.gov

Advanced Characterization and Computational Studies of Tetra Boc Spermine 5 Carboxylic Acid and Its Derivatives

Spectroscopic and Analytical Techniques for Structural Elucidation

The unambiguous identification and characterization of tetra-Boc-spermine-5-carboxylic acid and its derivatives are accomplished through a suite of powerful analytical methods. Each technique provides unique and complementary information regarding the molecule's atomic connectivity, mass, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including complex polyamine conjugates. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to assign the full chemical structure.

¹H NMR provides information on the chemical environment of protons. The spectrum of this compound is characterized by a large, broad singlet in the 1.4-1.5 ppm range, corresponding to the 36 protons of the four tert-butoxycarbonyl (Boc) protecting groups. researchgate.net Methylene (B1212753) protons adjacent to the nitrogen atoms appear as multiplets in the 3.0-3.4 ppm range, while the remaining methylene protons of the polyamine backbone are observed between 1.5 and 1.9 ppm. The single proton on the chiral carbon of the carboxylic acid moiety typically resonates further downfield.

¹³C NMR is used to identify all unique carbon atoms in the molecule. Key signals include those from the carbonyl carbons of the Boc groups (around 155-156 ppm), the carboxylic acid carbonyl (typically >170 ppm), the quaternary carbons of the tert-butyl groups (around 80 ppm), and the various methylene carbons of the spermine (B22157) backbone (in the 25-50 ppm range). mdpi.com Solvent polarity can influence the chemical shifts of carbonyl carbons, providing insights into intermolecular interactions. mdpi.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning these signals and confirming the connectivity of the entire molecular framework, especially when the molecule is conjugated to other moieties.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Boc (-C(CH₃)₃) | ~1.45 (singlet, 36H) | ~28.5 (CH₃), ~80.0 (Quaternary C) |

| Backbone (-CH₂-) | 1.5 - 1.9 (multiplets) | 25 - 40 |

| N-CH₂- | 3.0 - 3.4 (multiplets) | 40 - 50 |

| Boc (C=O) | - | 155 - 156 |

| Carboxylic Acid (-COOH) | >10 (broad singlet, 1H) | >170 |

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), typically coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula (C₃₁H₅₈N₄O₁₀). amerigoscientific.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique used for both qualitative and quantitative analysis of polyamines and their derivatives. nih.govstanford.edu In MS/MS analysis, the protonated parent molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation involves the sequential loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) from the protected amine sites. This predictable fragmentation is essential for structural verification and for developing quantitative assays using techniques like selected reaction monitoring (SRM). stanford.edu

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 647.8 |

| [M+Na]⁺ | Sodium Adduct | 669.8 |

| [M-Boc+H]⁺ | Loss of one Boc group | 547.7 |

| [M-2Boc+H]⁺ | Loss of two Boc groups | 447.6 |

| [M-3Boc+H]⁺ | Loss of three Boc groups | 347.5 |

| [M-4Boc+H]⁺ | Loss of four Boc groups (deprotected molecule) | 247.4 |

Chromatographic techniques are fundamental for the purification of synthesized this compound and for the assessment of its purity. beilstein-journals.org Due to the molecule's relatively nonpolar nature conferred by the four Boc groups, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for both analysis and purification.

For purity assessment, a gradient elution is typically used, often with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. researchgate.net Detection can be achieved using a UV detector, as the carbamate (B1207046) groups of the Boc protectors have a weak chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). Purity levels are typically expected to be ≥97% for research applications. americanchemicalsuppliers.com

For preparative purification, flash column chromatography over silica (B1680970) gel is often used as a first step to remove major impurities, followed by preparative RP-HPLC to achieve high purity. beilstein-journals.org

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase | C18 or C8 silica |

| Mobile Phase A | Water + 0.1% Formic Acid or TFA |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or TFA |

| Elution Mode | Gradient |

| Detection | UV (200-210 nm), ELSD, CAD, MS |

Computational Modeling and Theoretical Investigations

Computational chemistry provides powerful tools to complement experimental data, offering insights into the molecular properties, conformational preferences, and potential interactions of this compound and its deprotected, biologically active forms.

While this compound is a protected intermediate, its deprotected spermine-carboxylate backbone is designed to interact with biological macromolecules. Molecular dynamics (MD) simulations are used to study how polyamines like spermine interact with negatively charged biomolecules such as DNA, RNA, and heparin. nih.govnih.gov

These simulations model the dynamic behavior of the polyamine and its biological target in a solvated, physiological environment over time. Key insights gained from MD simulations include:

Binding Modes: Identifying the preferential binding sites and orientation of the polyamine within the major or minor grooves of DNA or on the surface of other biomolecules. nih.gov

Conformational Changes: Observing how the polyamine and the biomolecule adapt their conformations upon binding. diva-portal.orgnih.gov Metrics such as Root Mean Square Deviation (RMSD) and Solvent Accessible Surface Area (SASA) are used to track these changes. nih.gov

Ion Bridging: Visualizing how the polycationic spermine derivative can simultaneously interact with different parts of a biomolecule or bridge two separate molecules. researchgate.net

These simulations are crucial for the rational design of polyamine conjugates, helping to predict how modifications to the core structure will influence binding and biological activity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. nih.gov For this compound, DFT calculations can provide fundamental insights that are difficult to obtain experimentally.

Key applications of DFT for this molecule include:

Conformational Analysis: Identifying the lowest energy (most stable) three-dimensional conformations of the molecule by exploring the potential energy surface. This is particularly important given the flexibility of the polyamine backbone.

Electronic Properties: Calculating the distribution of electron density and determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. mdpi.com

Reactivity Prediction: Using conceptual DFT descriptors like Fukui functions to predict which atoms are most susceptible to nucleophilic or electrophilic attack, guiding the design of subsequent chemical reactions. mdpi.com

Vibrational Analysis: Calculating theoretical vibrational frequencies, which can be compared with experimental data from infrared (IR) spectroscopy to further confirm the molecular structure.

DFT studies provide a detailed, atomistic understanding of the molecule's intrinsic properties, complementing the structural information from NMR and MS and providing a theoretical foundation for its observed chemical behavior. researchgate.net

| Computational Method | Key Parameters & Outputs | Insights Provided |

|---|---|---|

| Molecular Dynamics (MD) | Force fields, RMSD, SASA, interaction energies, hydrogen bond analysis | Binding modes, affinity with biomolecules, dynamic behavior, conformational changes upon binding |

| Density Functional Theory (DFT) | Basis sets, energy minimization, HOMO/LUMO energies, electrostatic potential | Stable conformers, electronic structure, sites of chemical reactivity, theoretical vibrational spectra |

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Polyamine Diversification

The creation of novel polyamine analogues with tailored properties hinges on the development of versatile and efficient synthetic strategies. Traditional methods often struggle with the selective functionalization of polyamine backbones due to the similar reactivity of the multiple amino groups. However, recent innovations are overcoming these hurdles, enabling a greater diversification of polyamine structures.

One of the most significant advancements is the widespread adoption of solid-phase synthesis . This technique, where polyamines are tethered to a solid support, allows for the stepwise and controlled addition of various functional groups. The use of orthogonal protecting groups, such as the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and tert-butyloxycarbonyl (Boc) groups, is crucial in this approach. These protecting groups can be selectively removed under different conditions, permitting the precise modification of specific nitrogen atoms along the polyamine chain. This has been instrumental in the synthesis of unsymmetrical polyamines, where different substituents are introduced at the termini or at internal positions.

Beyond solid-phase methods, a variety of solution-phase reactions are being refined and expanded for polyamine diversification. These include:

Acylation: The reaction of polyamines with carboxylic acids or their derivatives to form amides.

Alkylation: The introduction of alkyl groups onto the nitrogen atoms.

Multicomponent Reactions: Reactions like the Ugi reaction, which allow for the rapid assembly of complex molecules from three or more starting materials in a single step.

These methodologies are not only expanding the chemical space of accessible polyamine analogues but are also facilitating the construction of polyamine libraries for high-throughput screening and the development of sophisticated molecular probes.

Exploration of Novel Biological Targets and Mechanisms of Action

The biological activities of polyamine analogues extend far beyond simple mimics of their natural counterparts. Researchers are uncovering a growing number of novel biological targets and intricate mechanisms of action, opening up new avenues for therapeutic intervention.

A primary area of investigation is the interaction of polyamine analogues with nucleic acids . Due to their cationic nature, polyamines can bind to the negatively charged phosphate (B84403) backbone of DNA and RNA, influencing their conformation and stability. Synthetic analogues with modified backbones and appended functional groups can exhibit enhanced or altered binding specificities, potentially targeting specific DNA or RNA structures, such as G-quadruplexes or riboswitches, which are implicated in various diseases.

Enzymes involved in epigenetic regulation have also emerged as key targets. Notably, certain polyamine analogues have been shown to be potent inhibitors of histone deacetylases (HDACs) . By inhibiting these enzymes, they can alter chromatin structure and gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This represents a promising strategy for the development of novel anticancer agents.

Furthermore, the modulation of ion channels by polyamine analogues is a rapidly growing field of research. Polyamines are known to block the pores of certain ion channels, regulating the flow of ions across cell membranes. Synthetic analogues can be designed to have increased affinity and selectivity for specific ion channel subtypes, offering the potential to treat a range of channelopathies, including neurological and cardiovascular disorders. The exploration of these and other novel targets is being driven by a deeper understanding of the complex roles polyamines play in cellular signaling and homeostasis.

Integration of Polyamine Scaffolds into Advanced Materials Science and Nanotechnology

The unique structural and chemical properties of polyamines are increasingly being leveraged in the fields of materials science and nanotechnology. Their cationic nature, flexibility, and multivalency make them ideal building blocks for the creation of functional materials with a wide range of applications.

A prominent application is in the development of non-viral gene delivery vectors . Polyamines can condense negatively charged DNA or RNA into nanoparticles, protecting the nucleic acids from degradation and facilitating their entry into cells. Tetra-Boc-spermine-5-carboxylic acid and similar derivatives are crucial for synthesizing polyamine-based polymers and lipids that can self-assemble into these delivery vehicles. Researchers are actively exploring ways to modify these polyamine scaffolds to improve their efficiency, biocompatibility, and targeting capabilities.

The ability of polyamine derivatives to self-assemble into well-defined nanostructures is another exciting area of research. By carefully designing the molecular structure, it is possible to control the formation of micelles, vesicles, and other nanoparticles. These self-assembled structures have potential applications in drug delivery, diagnostics, and catalysis.

Furthermore, polyamines are being incorporated into various materials to enhance their properties. They are used as:

Curing agents for epoxy resins, improving their mechanical strength and thermal stability.

Coatings to modify the surface properties of materials, for example, to enhance biocompatibility or to introduce antimicrobial properties.

Building blocks for functional polymers , such as polyamidoamines, which have applications in areas ranging from water treatment to biomedicine.

The integration of polyamine scaffolds into advanced materials is a rapidly expanding field with the potential to generate novel solutions for a host of technological challenges.

Challenges and Opportunities in Advancing Polyamine Chemical Research

Despite the significant progress in polyamine research, several challenges remain, which also present exciting opportunities for future investigation. A major hurdle in the development of polyamine-based therapeutics is achieving target specificity . The ubiquitous nature of polyamines and their interactions with a multitude of cellular components can lead to off-target effects. A key opportunity lies in the rational design of analogues with high affinity and selectivity for a single biological target. This will require a deeper understanding of the structural basis of polyamine-target interactions, aided by computational modeling and advanced analytical techniques.

The delivery of polyamine-based drugs to their site of action is another significant challenge. While polyamine-based nanoparticles show promise for gene delivery, the efficient and targeted delivery of small molecule polyamine analogues to specific tissues or cell types remains an area of active research. The development of prodrug strategies and the conjugation of polyamines to targeting ligands are promising avenues to explore.

From a fundamental research perspective, many aspects of polyamine biology are still not fully understood. The precise mechanisms by which polyamines regulate complex cellular processes, such as cell growth, differentiation, and apoptosis, are still being unraveled. There is a need for more sophisticated chemical probes and analytical methods to study the spatial and temporal dynamics of polyamines within cells.

Looking forward, the opportunities in polyamine chemical research are vast. The continued development of innovative synthetic methodologies will enable the creation of increasingly complex and diverse polyamine analogues. The exploration of novel biological targets will undoubtedly lead to new therapeutic strategies for a wide range of diseases. Furthermore, the integration of polyamines into materials science and nanotechnology holds immense potential for the development of advanced functional materials. Addressing the existing challenges will require a multidisciplinary approach, combining the expertise of chemists, biologists, and materials scientists, and promises to unlock the full potential of this fascinating class of molecules.

Q & A

Q. How can researchers ensure statistical rigor in biological assays involving this compound?

- Answer : Adopt Cardiovascular Prevention and Pharmacotherapy standards :

- Predefine sample sizes using power analysis (α=0.05, β=0.2).

- Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.

- Disclose statistical software (e.g., GraphPad Prism v10) and custom scripts in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.